REACTION_CXSMILES
|
[CH:1](=[C:8]1[NH:12][C:11](=[S:13])[NH:10][C:9]1=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CO>C(O)(=O)C.[Zn]>[CH2:1]([CH:8]1[NH:12][C:11](=[S:13])[NH:10][C:9]1=[O:14])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
24.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=C1C(NC(N1)=S)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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equipped with a thermometer, a mechanical stirrer, a reflux condenser, and argon pressure
|
Type
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CUSTOM
|
Details
|
was immersed in a 130°
|
Type
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TEMPERATURE
|
Details
|
After 2.5 hr at reflux
|
Duration
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2.5 h
|
Type
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TEMPERATURE
|
Details
|
to cool to 50°
|
Type
|
TEMPERATURE
|
Details
|
to reflux, for about 5 min
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to 63°
|
Type
|
FILTRATION
|
Details
|
The hot mixture was filtered through Whatman #4 paper
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to a paste in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was mixed with 400 mL of a 3:7 mixture of isopropanol
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
WASH
|
Details
|
washed with 1×200 mL and 1×100 mL of water and 1×100 mL of saturated aqueous sodium chloride
|
Type
|
FILTRATION
|
Details
|
After the solution had been filtered through 1 PS paper, it
|
Type
|
CONCENTRATION
|
Details
|
was concentrated at aspirator pressure and high vacuum
|
Type
|
CUSTOM
|
Details
|
to yield 17.5 g (71%)
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)C1C(NC(N1)=S)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |